![molecular formula C32H31N5O6 B3015204 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 893787-06-9](/img/structure/B3015204.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C32H31N5O6 and its molecular weight is 581.629. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
This compound has been designed based on the activity of indoles against various cancer cell lines. It exhibits potential as an anticancer agent, particularly due to its structure which allows for the exploration of indoles as microtubule-targeting agents. These agents can cause mitotic blockade and apoptosis by affecting tubulin polymerization or stabilizing microtubule structure .
Selectivity for Cancer Cells
The compound’s design allows for good selectivity between cancer cells and normal cells. This is crucial in reducing the side effects of chemotherapy, as it aims to target only the cancerous cells, sparing the healthy ones .
Structure-Activity Relationship (SAR) Studies
SAR studies of this compound can lead to the identification of more active analogs. Understanding the relationship between the chemical structure and biological activity is key to optimizing compounds for better efficacy and safety .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies have revealed that analogs of this compound can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is a significant pathway for anticancer drugs as it can lead to the death of rapidly dividing tumor cells .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity against various cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2. Its ability to inhibit the proliferation of cancer cells is a promising attribute for a potential therapeutic agent .
Design and Synthesis of N-Fused Heteroaryl Indoles
The compound serves as a template for the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties. These moieties can be modified to enhance the compound’s anticancer properties .
Exploration of Indole-Based Antitubulin Agents
Based on the structures of antitubulin molecules, this compound can be used to explore the utility of indoles as anticancer agents. Antitubulin agents are a class of drugs that interfere with microtubules, which are structures necessary for cell division .
Development of New Anticancer Agents
Given the urgent need for new anticancer agents, this compound and its derivatives could be further optimized through medicinal chemistry efforts to develop more potent and selective drugs for clinical use .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-prop-2-enylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O6/c1-2-12-36-31(40)25-10-9-23(30(39)33-19-22-8-11-27-28(17-22)43-21-42-27)18-26(25)37(32(36)41)20-29(38)35-15-13-34(14-16-35)24-6-4-3-5-7-24/h2-11,17-18H,1,12-16,19-21H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMJZGWQXJKYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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